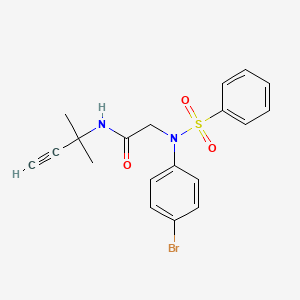![molecular formula C10H20N2O2 B3862029 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3862029.png)
2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide
Übersicht
Beschreibung
2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, also known as MEP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action and biochemical effects that make it a promising candidate for various applications in the field of biotechnology.
Wirkmechanismus
2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide can alter the expression of certain genes and potentially lead to new treatments for diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide can have a variety of biochemical and physiological effects on cells and tissues. For example, it has been shown to induce apoptosis (cell death) in certain cancer cells, and to reduce inflammation in animal models of arthritis. Additionally, 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide in lab experiments is its specificity. Because it targets a specific enzyme (HDACs), it can be used to study the function of these enzymes in cells and tissues. Additionally, 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide. One area of interest is the development of new drugs and therapies based on 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide. For example, researchers are investigating the use of 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide as a treatment for cancer, neurodegenerative diseases, and other conditions. Additionally, there is ongoing research into the mechanism of action of 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide and its effects on various cellular pathways. Finally, researchers are exploring new synthesis methods for 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide that could make it easier and more cost-effective to produce.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide has been studied for its potential use as a tool in scientific research. It has been shown to be a useful compound for studying the function of certain proteins and enzymes in cells. Additionally, 2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide has been used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2)10(13)11-3-4-12-5-7-14-8-6-12/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHWAKQHFPLJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B3861951.png)
![5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3861956.png)
![ethyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861971.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B3861980.png)

![3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate](/img/structure/B3861993.png)

![4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-bromobenzoate](/img/structure/B3861996.png)




![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B3862054.png)